9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-
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Overview
Description
9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)-: is a chemical compound known for its unique structural and electronic properties It belongs to the thioxanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thioxanthene and 2,4,6-trimethylphenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: Common synthetic routes include the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.
Industrial Production Methods: In an industrial setting, the production of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: Substitution reactions, such as halogenation and alkylation, can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while alkylation reactions may involve alkyl halides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated thioxanthenes, and alkylated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and photoinitiators for polymerization reactions .
Biology: The compound’s ability to interact with biological molecules has led to its exploration in biological research. It is studied for its potential as a fluorescent probe and in the development of bioimaging agents .
Medicine: In medicine, derivatives of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- are investigated for their pharmacological properties. They are explored for their potential as therapeutic agents in the treatment of various diseases .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Thioxanthene, 9-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in photoinitiation or as a fluorescent probe .
Comparison with Similar Compounds
Thioxanthone: Known for its use as a photoinitiator in polymerization reactions.
9H-Thioxanthene: The parent compound without the 2,4,6-trimethylphenyl group, used in various chemical applications.
9H-Thioxanthene, 9-oxo-: A derivative with an oxygen atom at the 9-position, used in photochemical studies.
Uniqueness: This structural modification allows for tailored interactions in specific chemical and biological contexts .
Properties
CAS No. |
53512-25-7 |
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Molecular Formula |
C22H20S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9-(2,4,6-trimethylphenyl)-9H-thioxanthene |
InChI |
InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,22H,1-3H3 |
InChI Key |
KMNWZDKPCSAFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3SC4=CC=CC=C24)C |
Origin of Product |
United States |
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